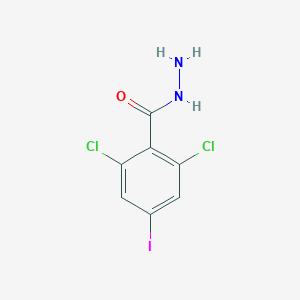
2,6-Dichloro-4-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-iodobenzohydrazide is an organic compound characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodobenzohydrazide typically involves the iodination and chlorination of a benzene derivative, followed by the introduction of the hydrazide group. One common method involves the reaction of 2,6-dichloro-4-iodobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and reactors to control temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Products may include derivatives with different halogens or other functional groups.
Oxidation Reactions: Products may include oxidized forms of the hydrazide group.
Reduction Reactions: Products may include reduced forms of the hydrazide group or the benzene ring.
Scientific Research Applications
2,6-Dichloro-4-iodobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-iodobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and iodine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-nitroaniline
- 2,6-Dichlorobenzohydrazide
Comparison: 2,6-Dichloro-4-iodobenzohydrazide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the hydrazide group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with various molecules. Compared to similar compounds, it may offer enhanced binding affinity and specificity in biological applications.
Properties
Molecular Formula |
C7H5Cl2IN2O |
|---|---|
Molecular Weight |
330.93 g/mol |
IUPAC Name |
2,6-dichloro-4-iodobenzohydrazide |
InChI |
InChI=1S/C7H5Cl2IN2O/c8-4-1-3(10)2-5(9)6(4)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChI Key |
WGVKLHWNGIPCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)NN)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


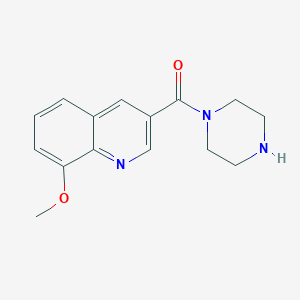
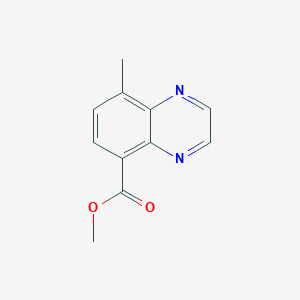
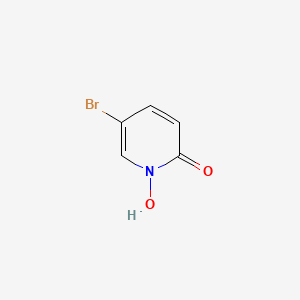
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)

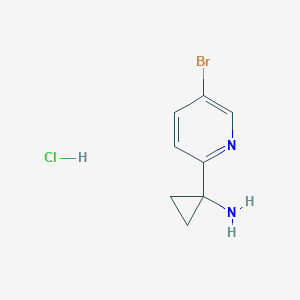

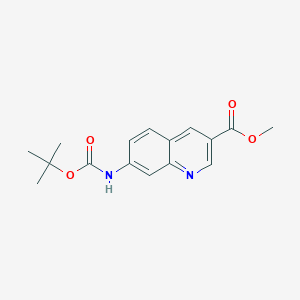

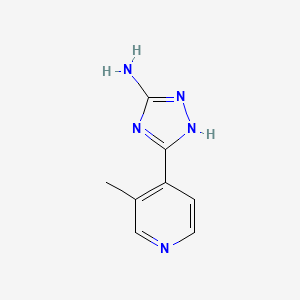
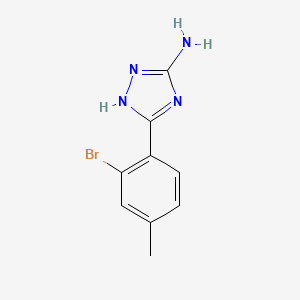
![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
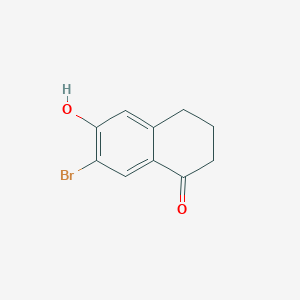
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
